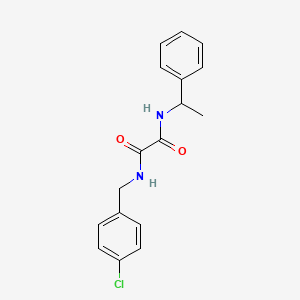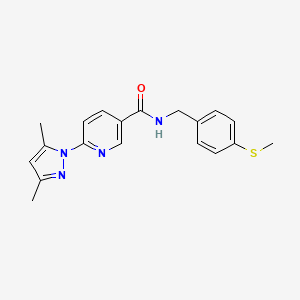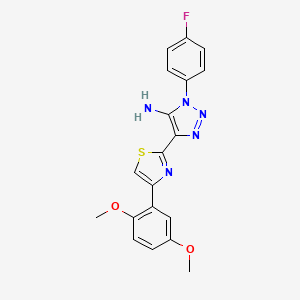![molecular formula C13H11N3O3S B2845648 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid CAS No. 343373-12-6](/img/structure/B2845648.png)
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid”, also known as SAPNS, is a synthetic compound with potential applications in various fields of research and industry. It is offered by several chemical suppliers .
Molecular Structure Analysis
The molecular formula of SAPNS is C13H11N3O3S, and its molecular weight is 289.31 .Physical And Chemical Properties Analysis
SAPNS has a molecular weight of 289.310 and a density of 1.5±0.1 g/cm3 . Its boiling point is 603.2±55.0 °C at 760 mmHg .Scientific Research Applications
Antibacterial Activity
Nicotinamide derivatives, including TNA37312, have been investigated for their antibacterial properties . In particular, TNA37312 was found to be a promising inhibitor candidate against Enterococcus faecalis . Researchers have explored its effectiveness in combating bacterial infections, which makes it relevant for pharmaceutical testing and drug development.
Antibiofilm Properties
Biofilms are complex microbial communities that adhere to surfaces and play a role in various infections. TNA37312 has been studied for its ability to inhibit biofilm formation . Understanding its impact on biofilm-related diseases could lead to novel therapeutic strategies.
Skin Health and Cosmetics
Nicotinamide derivatives have gained attention in dermatology and cosmetics. TNA37312 may contribute to anti-dandruff, anti-itching, hair growth promotion, and skin elasticity enhancement. Additionally, it has potential in treating acne, fine lines, and age spots .
Hydrogelators
Research has demonstrated the self-aggregation behavior of 6-acylamino nicotinic acid amphiphiles, including TNA37312, in water and basic aqueous solutions. These hydrogelators could find applications in phase separation, drug delivery, and tissue engineering .
Computational Studies
TNA37312 has been optimized computationally using quantum mechanical calculations (B3LYP/6–31+G(d,p) level). Electronic properties, such as HOMO/LUMO contour plots and molecular electrostatic potential (MEP) maps, have been explored .
properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8(17)16-11-5-4-9(7-15-11)20-12-10(13(18)19)3-2-6-14-12/h2-7H,1H3,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXESVBHOCOACSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B2845567.png)



![[5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2845573.png)
![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/no-structure.png)


![2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2845580.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845582.png)
![2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2845583.png)
